2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl groups could be introduced using a trifluoromethylation reagent. The oxadiazole ring could be formed via a cyclization reaction. The sulfonyl group could be introduced using a sulfonylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups would likely add electron-withdrawing character to the molecule, while the sulfonyl group would likely add polarity. The piperidinyl group would add a basic nitrogen to the molecule, and the oxadiazole ring would add aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the trifluoromethyl groups could potentially undergo substitution reactions, while the oxadiazole ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would likely make the compound more hydrophobic, while the sulfonyl group would likely make it more polar .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In the realm of organic chemistry, this compound can serve as a precursor for the synthesis of various fluorinated organic molecules. The presence of trifluoromethyl groups makes it a valuable building block for creating compounds with enhanced chemical stability, lipophilicity, and bioactivity, which are desirable traits in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The trifluoromethyl groups in the compound’s structure are of particular interest in medicinal chemistry. These groups can improve the metabolic stability of drugs, making them more resistant to degradation in the body. This can lead to the development of medications with longer half-lives and potentially more consistent therapeutic effects .
Material Science
In material science, the compound’s ability to undergo functionalization makes it a candidate for creating advanced materials. For example, it could be used to synthesize polymers with specific properties, such as increased resistance to heat or chemical attack, or to create novel coatings that provide protection against environmental factors .
Environmental Science
The compound’s potential for creating fluorinated derivatives means it could be used in environmental science to develop sensors or probes that detect pollutants or toxins. Its chemical structure allows for the introduction of specific functional groups that can interact with environmental targets, aiding in monitoring and cleanup efforts .
Agricultural Chemistry
In agriculture, compounds with trifluoromethyl groups are often used to create pesticides and herbicides. The compound could be utilized to develop new formulations that are more effective at lower doses, reducing the environmental impact and improving safety for humans and wildlife .
Photocatalysis
The compound’s structure suggests potential applications in photocatalysis, where it could be part of systems that harness light energy to drive chemical reactions. This could be particularly useful in the development of sustainable processes for the synthesis of complex organic molecules .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-1-3-11(4-2-10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDXVOXUATZBAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.